molecular formula C19H31N3OS B2426099 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1396760-88-5

2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2426099
CAS No.: 1396760-88-5
M. Wt: 349.54
InChI Key: XFORXHRBTTYCCH-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound known for its intriguing molecular structure and significant applications across various scientific fields. Its unique arrangement of atoms makes it a subject of interest in medicinal chemistry and drug development, among other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Starting with a suitable piperidine derivative, the compound undergoes substitution reactions to introduce the imidazolylmethyl group. This is followed by thioether formation, where the cyclopentyl group is added to the sulfur atom.

Industrial Production Methods

While laboratory synthesis might involve various purification techniques like chromatography, industrial production scales up these processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Typically, reactions are conducted in large reactors, and continuous flow processes are preferred to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:

  • Oxidation: : Where the thioether group can be oxidized to sulfoxides or sulfones.

  • Reduction: : Particularly of the imidazole ring under certain conditions.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, depending on the conditions and the substituents involved.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.

  • Substitution: : This depends significantly on the leaving groups and the nucleophiles or electrophiles in play, with bases or acids often used to facilitate these reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for developing more complex molecules, particularly those with pharmacological potential.

Biology

It is studied for its interaction with biological macromolecules, often serving as a ligand in binding studies to understand protein interactions.

Medicine

Pharmacologically, the compound is explored for its potential as a therapeutic agent, influencing various biological pathways due to its unique structural characteristics.

Industry

In the industrial realm, it can be a precursor for agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is complex. It often involves binding to specific receptors or enzymes, influencing their activity. This could involve pathways such as enzyme inhibition or receptor modulation, impacting biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylthio)-1-(4-(imidazol-1-yl)methyl)piperidine

  • 1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

  • 2-(Cyclopentylthio)-1-piperidinyl-ethanone

Unique Features

Compared to similar compounds, 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the specific arrangement of its functional groups, which can significantly alter its chemical reactivity and biological activity. This uniqueness is what often makes it a focus of scientific research, as slight changes in molecular structure can lead to substantial differences in behavior and application.

Hope this gives you a thorough understanding of this compound

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3OS/c1-15(2)19-20-9-12-22(19)13-16-7-10-21(11-8-16)18(23)14-24-17-5-3-4-6-17/h9,12,15-17H,3-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFORXHRBTTYCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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